3Clpro-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

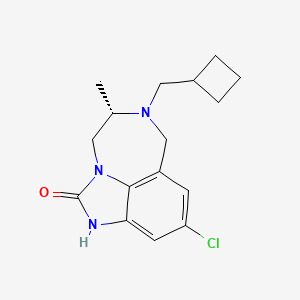

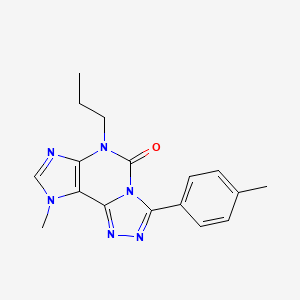

3-Chymotrypsin-like protease inhibitor 1, commonly known as 3CLpro-1, is an antiviral compound that acts as a 3-chymotrypsin-like protease inhibitor. It was initially developed for the treatment of human enterovirus 71 and has shown significant activity against various coronavirus diseases, including Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS). The compound is one of the most potent inhibitors of the viral enzyme 3-chymotrypsin-like protease, with an in vitro IC50 of 200 nanomolar .

Vorbereitungsmethoden

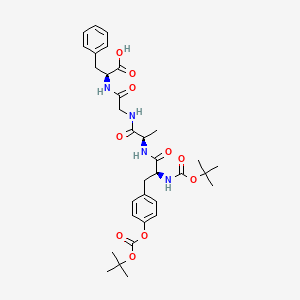

The preparation of 3-chymotrypsin-like protease inhibitor 1 involves several synthetic routes and reaction conditions. One method includes the following steps :

Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.

Hydrolysis Reaction: Compound 3 is subjected to hydrolysis in the presence of an organic solvent and alkali to yield compound 4.

Condensation Reaction: Compound 4 undergoes condensation with compound 2 under the conditions of an organic solvent and a condensing agent to form compound 5.

Further Condensation: Compound 5 is further condensed with compound 6 under similar conditions to produce compound 7.

Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the 3-chymotrypsin-like protease inhibitor 1.

This method is advantageous due to its short synthetic route, high purity of the obtained product, and suitability for industrial production.

Analyse Chemischer Reaktionen

3-chymotrypsin-like protease inhibitor 1 undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Condensation: It can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include organic solvents, alkali, condensing agents, and dehydrating agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

3-chymotrypsin-like protease inhibitor 1 has a wide range of scientific research applications :

Chemistry: It is used as a model compound for studying protease inhibition and enzyme kinetics.

Biology: The compound is employed in research on viral replication and the development of antiviral therapies.

Medicine: It is being investigated as a potential treatment for various viral infections, including COVID-19.

Industry: The compound is used in the development of antiviral drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-chymotrypsin-like protease inhibitor 1 involves the inhibition of the 3-chymotrypsin-like protease enzyme . This enzyme is crucial for the replication of coronaviruses, as it cleaves the viral polyprotein at specific sites to produce functional viral proteins. The compound binds to the active site of the enzyme, preventing it from cleaving the polyprotein and thereby inhibiting viral replication. The molecular targets involved in this process include the catalytic triad of the enzyme, consisting of histidine, cysteine, and aspartate residues.

Vergleich Mit ähnlichen Verbindungen

3-chymotrypsin-like protease inhibitor 1 is compared with other similar compounds, such as :

Rupintrivir: Another potent 3-chymotrypsin-like protease inhibitor with similar antiviral activity.

Nirmatrelvir: A covalent inhibitor of the 3-chymotrypsin-like protease, used in the treatment of COVID-19.

Ensitrelvir: A non-covalent inhibitor of the 3-chymotrypsin-like protease, approved for use in Japan.

The uniqueness of 3-chymotrypsin-like protease inhibitor 1 lies in its high potency and broad-spectrum activity against various coronaviruses. It also exhibits a different binding mode compared to other inhibitors, making it a valuable compound for antiviral research.

Eigenschaften

CAS-Nummer |

1065478-52-5 |

|---|---|

Molekularformel |

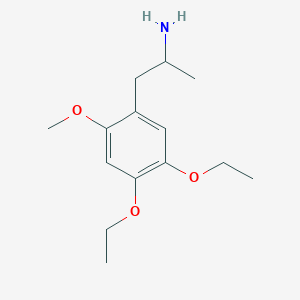

C25H25ClFN3O4 |

Molekulargewicht |

485.9 g/mol |

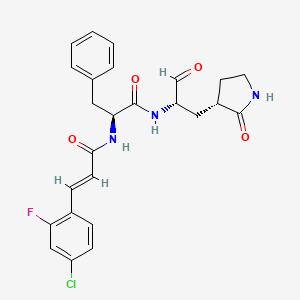

IUPAC-Name |

(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |

InChI-Schlüssel |

HXAHMXYAYHWWRI-ZCTWNQIISA-N |

Isomerische SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |

Kanonische SMILES |

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)